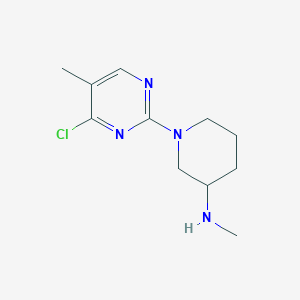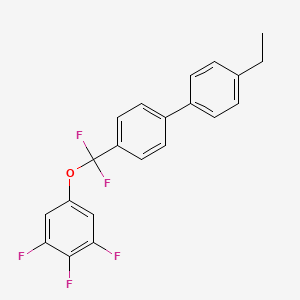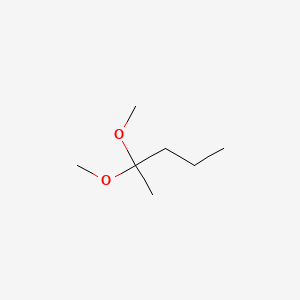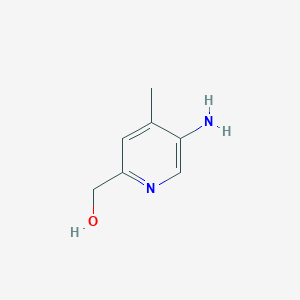
(5-Amino-4-methylpyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-4-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-4-methylpyridin-2-yl)methanol typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under pressure . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (5-Amino-4-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
(5-Amino-4-methylpyridin-2-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Amino-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-Amino-4-methylpyridine: This compound is structurally similar but lacks the hydroxyl group.
4-Amino-5-methyl-1H-pyridin-2-one: Another related compound with a different functional group at the 2-position.
5-Amino-pyrazoles: These compounds share the amino group and are used in similar applications.
Uniqueness: (5-Amino-4-methylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
(5-amino-4-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4,8H2,1H3 |
Clave InChI |
GCNKSGWEUCCGQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


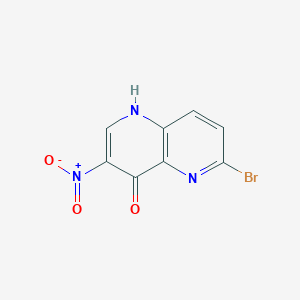
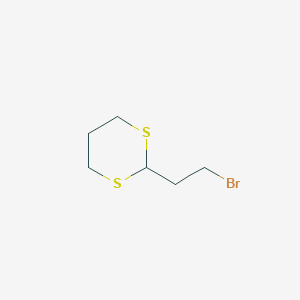
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
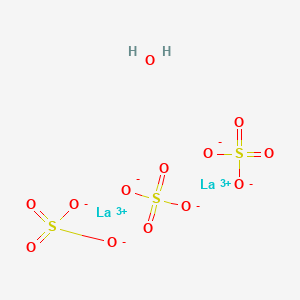

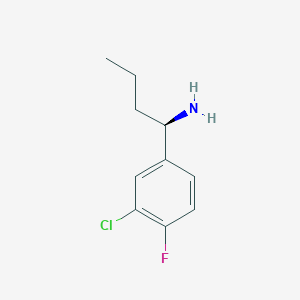
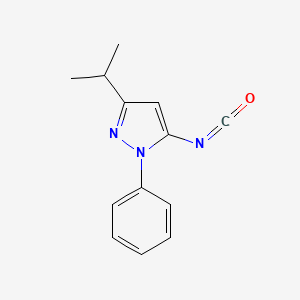
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
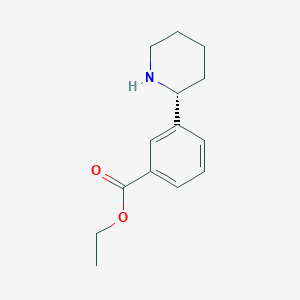
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
